3-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]naphthalene-2-carboxamide
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Overview
Description
3-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a methoxy group and a carboxamide linkage to a benzyl group This benzyl group is further substituted with a triazolothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]naphthalene-2-carboxamide typically involves multiple steps:
Formation of the Triazolothiadiazole Moiety: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions to form the triazolothiadiazole ring.
Synthesis of the Benzyl Intermediate: The benzyl group is synthesized by reacting the triazolothiadiazole with a suitable benzyl halide under nucleophilic substitution conditions.
Coupling with Naphthalene Derivative: The final step involves coupling the benzyl intermediate with a naphthalene-2-carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Formation of naphthylamines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.
Biology
Biologically, the compound’s triazolothiadiazole moiety is known for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Researchers are investigating its interactions with various biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound is being studied for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising candidate for treating various diseases, including cancer and infectious diseases .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its applications in the production of specialty chemicals and advanced materials are also being explored.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The triazolothiadiazole moiety is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the triazolothiadiazole core and exhibit similar pharmacological activities.
Naphthalene-2-carboxamide Derivatives: Compounds with similar naphthalene cores and carboxamide linkages, used in various chemical and biological applications.
Uniqueness
The uniqueness of 3-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]naphthalene-2-carboxamide lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad range of pharmacological activities. Its specific substitution pattern and the presence of both naphthalene and triazolothiadiazole moieties make it a versatile compound for various applications.
Properties
Molecular Formula |
C23H19N5O2S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-methoxy-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H19N5O2S/c1-14-25-26-23-28(14)27-22(31-23)16-9-7-15(8-10-16)13-24-21(29)19-11-17-5-3-4-6-18(17)12-20(19)30-2/h3-12H,13H2,1-2H3,(H,24,29) |
InChI Key |
UUIFQJOWIIQHSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC5=CC=CC=C5C=C4OC |
Origin of Product |
United States |
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